N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Description

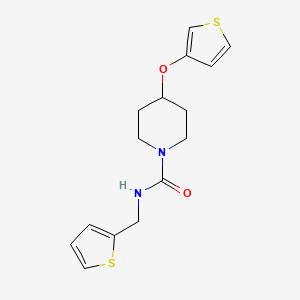

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with two distinct thiophene moieties. The molecule contains a carboxamide group at the 1-position of the piperidine ring, linked to a thiophen-2-ylmethyl substituent. At the 4-position, a thiophen-3-yloxy group is attached via an ether linkage. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting receptors or enzymes influenced by aromatic heterocycles .

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-thiophen-3-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(16-10-14-2-1-8-21-14)17-6-3-12(4-7-17)19-13-5-9-20-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIKBWRWZNMEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with thiophene moieties, which are known to enhance biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 318.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.4 g/mol |

| CAS Number | 2034474-80-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Key steps include:

- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution reactions : The introduction of thiophenes at specific positions on the piperidine ring is accomplished via nucleophilic substitution.

Antimicrobial Activity

Recent studies have shown that compounds similar to N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine exhibit significant antimicrobial properties against both bacterial and fungal strains. For instance, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through its effects on various cancer cell lines. In vitro studies indicated that it inhibits cell proliferation by inducing apoptosis in cancer cells, with IC50 values reported between 20–50 µM depending on the cell line tested . The mechanism appears to involve the modulation of apoptotic pathways, potentially through the inhibition of specific kinases involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Key findings include:

- Thiophene Substitution : The presence of thiophene groups enhances lipophilicity and receptor binding affinity.

- Piperidine Core : Provides structural rigidity and influences the overall conformation, crucial for interaction with biological targets.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that similar compounds inhibit the activity of enzymes like RNA polymerase, which is critical for viral replication . This suggests potential applications in antiviral drug development.

- Antioxidant Activity : Compounds derived from this class have shown significant antioxidant properties, effectively scavenging free radicals in vitro, which could be beneficial in preventing oxidative stress-related diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that related thiophene derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring is believed to enhance the compound's ability to disrupt microbial enzymes .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Studies suggest that similar piperidine derivatives may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction:

- Case Study : A study on structurally related compounds demonstrated their ability to inhibit cell proliferation in human liver cancer cells, indicating a promising avenue for further exploration with this compound .

Receptor Binding Affinity

Similar compounds have demonstrated high affinity for various receptors, suggesting that this compound may interact with multiple biological pathways:

- Mechanism of Action : The compound is hypothesized to affect neurotransmitter systems due to its structural similarities to known receptor ligands .

Polymer Chemistry

The incorporation of thiophene derivatives into polymer matrices has been explored for developing advanced materials with enhanced electrical and thermal properties:

- Application Example : Thiophene-based polymers have been utilized in organic electronic devices due to their excellent conductivity and stability under varying environmental conditions .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Receptor Binding Affinity |

|---|---|---|---|

| This compound | Moderate | Inhibitory | High |

| Similar Thiophene Derivative 1 (e.g., OSI-390) | Strong | Inhibitory | Moderate |

| Similar Thiophene Derivative 2 (e.g., Rivaroxaban) | Moderate | Non-inhibitory | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-carboxamide derivatives, many of which exhibit pharmacological activity. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Thiophene vs. Fluorinated/Pyridazinyl Groups

- The dual thiophene substituents in the target compound contribute to higher lipophilicity compared to fluorinated or pyridazinyl analogs like BMS-694153 or rédafamdastat. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Fluorinated analogs (e.g., BMS-694153) exhibit stronger receptor affinity due to electronegative substituents optimizing π-π stacking and hydrogen bonding .

Carboxamide vs.

Linker Flexibility

- The rigid thiophen-3-yloxy ether in the target compound contrasts with the flexible ethyl linker in ’s analog. Flexibility may improve binding to conformational targets (e.g., GPCRs) but increase entropic penalties .

Biological Target Specificity Unlike CGRP antagonists (BMS-694153, BIBN4096BS) or FAAH inhibitors (rédafamdastat), the target compound’s biological target remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.